![molecular formula C13H19N3O5 B3053883 Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl- CAS No. 56750-76-6](/img/structure/B3053883.png)
Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl-
Overview
Description
Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl- (BENM) is a chemical compound with the molecular formula C12H19N3O6. It is a derivative of benzenemethanol, a colorless liquid with a pungent odor. BENM is used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Herbicides
The compound could potentially be used in the production of herbicides . Dinitroaniline derivatives, which this compound is a part of, are an important class of compounds with wide applications in herbicides and pesticides .
Pesticides
In addition to herbicides, the compound could also be used in the production of pesticides . The nitration reactions involved in the production of these compounds are extremely hazardous due to highly exothermic thermodynamics as well as possible decomposition and explosion of nitro compounds .
Microbial Degradation
The compound could be used in studies related to microbial degradation . For example, it could be used to study the degradation of pendimethalin, a widely-used selective herbicide in the agricultural industry .
Soil Studies
The compound could be used in soil studies, particularly in understanding the degradation of certain substances in soil . For example, the degradation of pendimethalin in soil did not follow first-order kinetics but could be described by a quadratic model .
Synthesis of Energetic Materials
The compound could potentially be used in the synthesis of energetic materials . Nitro derivatives of pyrazole have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .
Environmental Studies
The compound could be used in environmental studies, particularly in understanding the impact of certain substances on the environment . For example, it could be used to study the environmental fate of pendimethalin, a widely-used herbicide .
properties
IUPAC Name |
[2-methyl-3,5-dinitro-4-(pentan-3-ylamino)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-4-10(5-2)14-12-11(15(18)19)6-9(7-17)8(3)13(12)16(20)21/h6,10,14,17H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPNNQHCFMKVHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074741 | |
Record name | 3,5-Dinitro-4-((1-ethylpropyl)amino)-2-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl- | |
CAS RN |
56750-76-6 | |
Record name | 4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dinitrobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56750-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056750766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dinitro-4-((1-ethylpropyl)amino)-2-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)pendimethalin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5732HV5JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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